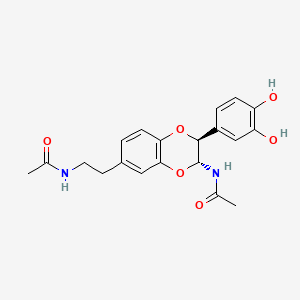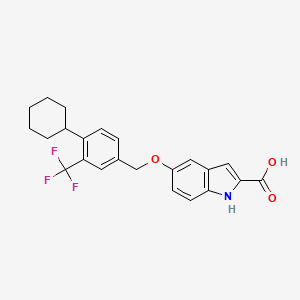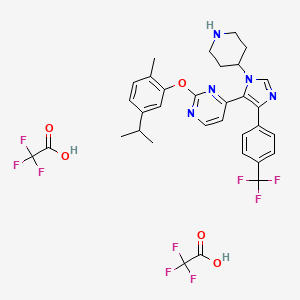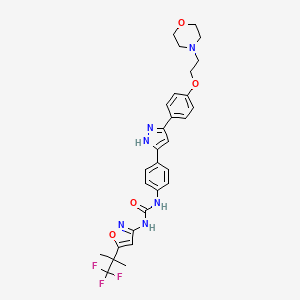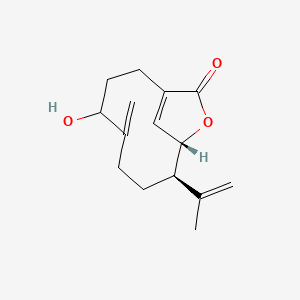
Isocampneoside I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Isocampneoside I can be isolated from natural sources such as Cistanche deserticola The preparation involves extraction and purification processes the compound is typically stored at -20°C for long-term stability .
化学反应分析
Isocampneoside I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Isocampneoside I has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethyl oligosaccharides.
Biology: It is studied for its protective effects against cytotoxicity in primary hepatocytes.
Medicine: It has potential therapeutic applications due to its ability to inhibit D-galactose-induced cytotoxicity.
Industry: It is used in the development of natural product-based pharmaceuticals.
作用机制
Isocampneoside I exerts its effects by inhibiting D-galactose-induced cytotoxicity. The molecular targets and pathways involved include the protection of primary hepatocytes from oxidative stress and cytotoxic damage .
相似化合物的比较
Isocampneoside I is similar to other acylated phenylethanoid oligoglycosides such as kankanosides J1, J2, K1, and K2. These compounds also exhibit protective effects against cytotoxicity in primary hepatocytes. this compound is unique due to its specific structure and higher potency in inhibiting D-galactose-induced cytotoxicity .
Similar compounds include:
- Kankanoside J1
- Kankanoside J2
- Kankanoside K1
- Kankanoside K2
属性
分子式 |
C30H38O16 |
|---|---|
分子量 |
654.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-methoxyethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H38O16/c1-13-23(36)25(38)26(39)30(44-13)46-28-24(37)21(12-42-22(35)8-4-14-3-6-16(31)18(33)9-14)45-29(27(28)40)43-11-20(41-2)15-5-7-17(32)19(34)10-15/h3-10,13,20-21,23-34,36-40H,11-12H2,1-2H3/b8-4+/t13-,20?,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 |
InChI 键 |
DEEKDIJUYMOYHW-FAPGXYGISA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



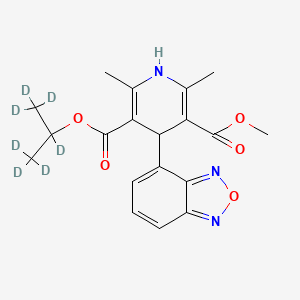
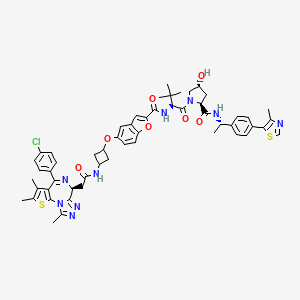

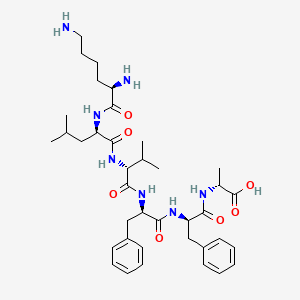

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
